molecular formula C9H7N3O4 B13212871 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B13212871
M. Wt: 221.17 g/mol
InChI Key: CCHDBHPFSPUFND-UHFFFAOYSA-N
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Description

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a high-value chemical scaffold designed for use in drug discovery and development. This compound features the privileged pyrido[2,3-d]pyrimidine structure, a heterocyclic core known for its resemblance to natural purine bases, which allows it to interact effectively with a variety of enzymatic targets . The molecule is a versatile building block, with its carboxylic acid and methoxy groups serving as key handles for further synthetic modification to create targeted libraries for biological screening. The pyrido[2,3-d]pyrimidin-7-one core is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . Related compounds within this structural class have been extensively explored as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other kinases critical in cell cycle progression . For instance, the FDA-approved drug Palbociclib is based on this scaffold and functions as a CDK4/6 inhibitor for the treatment of breast cancer . The structural features of this core allow it to act as an ATP-competitive inhibitor, binding to the active site of kinase targets . Beyond oncology, molecules derived from this scaffold have demonstrated a wide range of biomedical applications, including potential use as antimicrobial, antioxidant, and anti-inflammatory agents . The specific substitution pattern on this compound makes it a promising intermediate for constructing novel derivatives aimed at these and other therapeutic areas. This product is intended for research purposes as a key synthetic precursor in hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-16-8-4-2-5(9(14)15)7(13)12-6(4)10-3-11-8/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

CCHDBHPFSPUFND-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Method 1: Knoevenagel Condensation Strategy

This method involves the condensation of a substituted pyrimidine aldehyde with active methylene compounds, followed by oxidation and functionalization steps.

Stepwise process:

  • Preparation of Pyrimidine Aldehyde:
    Synthesis begins with the formation of a pyrimidine core, typically via cyclization reactions involving amidines and β-ketoesters or related intermediates.

  • Knoevenagel Condensation:
    The aldehyde reacts with cyanoacetic acid or nitro-acetic acid derivatives in the presence of a base such as benzylamine, forming a conjugated intermediate that introduces the necessary functional groups at the C-6 position.

  • Oxidation and Functionalization:
    The intermediate undergoes oxidation (e.g., with manganese dioxide) to form the keto group at the 7-position, and methylation steps introduce the methoxy group at the 4-position.

  • Carboxylation:
    The carboxylic acid group at the 6-position is introduced either through direct oxidation of a methyl group or via carboxylation of an appropriate precursor.

Advantages:
This route allows precise control over substituents and functional groups, enabling tailored modifications.

Method 2: Nucleophilic Substitution on Chloropyrimidine Derivatives

This approach involves starting with 4-chloropyrimidine derivatives, which are then subjected to nucleophilic substitution reactions.

Stepwise process:

  • Starting Material:
    4-Chloropyrimidine-5-carboxylic acid ethyl ester, a commercially available compound.

  • Nucleophilic Attack:
    The chloropyrimidine undergoes substitution with methoxy groups or other nucleophiles (e.g., methanol or methylating agents) under basic conditions to introduce the methoxy group at the 4-position.

  • Introduction of Carboxylic Acid:
    Hydrolysis of ester groups yields the free carboxylic acid at the 6-position.

  • Keto Group Formation:
    Oxidation or tautomerization steps facilitate the formation of the keto group at the 7-position, completing the heterocyclic core.

Advantages:
This method benefits from the availability of chloropyrimidine intermediates and straightforward substitution reactions.

Method 3: Multi-Component Reaction (MCR) Strategy

Recent advances include employing multi-component reactions to assemble the heterocyclic framework efficiently.

Stepwise process:

  • Reactants:
    A combination of amidines, β-ketoesters, and aldehydes.

  • Reaction Conditions:
    Under reflux in suitable solvents (e.g., ethanol), facilitating cyclization and subsequent functionalization.

  • Post-Synthesis Modifications:
    Oxidation and methylation steps to introduce the methoxy and keto functionalities.

Advantages:
High efficiency, fewer steps, and potential for combinatorial synthesis.

Representative Data Table of Synthesis Methods

Method Starting Materials Key Reactions Functional Group Introduction Advantages Limitations
1. Knoevenagel Condensation Pyrimidine aldehyde, cyanoacetic acid derivatives Condensation, oxidation Carboxylic acid, keto, methoxy Precise control, versatile Multiple steps, requires purification
2. Nucleophilic Substitution 4-Chloropyrimidine derivatives Nucleophilic attack, hydrolysis Methoxy, carboxylic acid Straightforward, uses available intermediates Limited to chloropyrimidine derivatives
3. Multi-Component Reaction Amidines, β-ketoesters, aldehydes Cyclization, oxidation Heterocyclic core, methoxy, keto Efficient, fewer steps Optimization needed for selectivity

Research Findings and Considerations

  • Reaction Conditions:
    Typical reactions are conducted under reflux at temperatures ranging from 80–120°C, with catalysts such as triethylamine or benzylamine to facilitate condensation.

  • Yield Optimization:
    Use of inert atmospheres (nitrogen or argon), appropriate solvents (ethanol, DMF), and purification via chromatography enhance yields.

  • Functional Group Compatibility:
    The presence of sensitive groups like nitriles or methoxy groups necessitates mild reaction conditions to prevent decomposition.

  • Safety and Environmental Impact: Use of environmentally benign solvents and reagents, along with proper waste disposal, is crucial for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .

Scientific Research Applications

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring fused with a pyridine ring, characterized by a methoxy group at the 4-position and a carboxylic acid functional group at the 6-position. The structural complexity of this compound suggests potential biological activities and applications in medicinal chemistry.

Applications in Scientific Research

This compound is significant in modifying compounds to enhance biological activity or synthesize related compounds. Compounds within the pyrido[2,3-d]pyrimidine class can act as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, leading to anti-cancer effects by impeding cell proliferation in cancerous tissues. Additionally, these compounds may possess anti-inflammatory properties, offering potential in treating inflammatory diseases.

Potential as Enzyme Inhibitors

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives are investigated for their potential as anticancer agents and enzyme inhibitors.

Use in Heterocyclic Compound Synthesis

Due to their structural characteristics, they may serve as intermediates in the synthesis of more complex heterocyclic compounds used in drug discovery.

Role in Alzheimer's Disease Treatment Research

Heterocyclic molecules, including those similar in structure, provide an essential backbone for creating new and selective drugs and diagnostic probes for Alzheimer's Disease (AD) therapeutic approaches .

Reactivity

Mechanism of Action

The mechanism of action of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-Chloro Derivatives
  • Example : 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 2060051-18-3)
    • Key Differences :
  • Replaces the methoxy group with a chloro substituent, enhancing electrophilicity.
  • The nitrile group at C6 (vs. carboxylic acid) reduces solubility but increases metabolic stability.
    • Synthesis : Typically involves halogenation of precursor pyrimidines .
    • Applications : Used as intermediates in antibacterial agents due to halogen-mediated bioactivity .
4-Methyl Derivatives
  • Example : 2-Methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS: N/A)
    • Key Differences :
  • Methyl substituent at C4 reduces steric hindrance compared to methoxy.
  • Lower polarity may decrease water solubility but improve membrane permeability .

Substituent Variations at Position 6

Carboxylic Acid vs. Carboxamide Derivatives
  • Example: 7-Cyclopentyl-2-(5-formyl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide Key Differences:
  • Carboxamide group at C6 enhances lipophilicity, favoring CNS penetration.
  • Dimethylamide derivatives show improved pharmacokinetic profiles in preclinical studies .
Nitrile Derivatives
  • Example : 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
    • Key Differences :
  • Nitrile group at C6 offers strong electron-withdrawing effects, stabilizing the heterocyclic core.
  • Limited hydrogen-bonding capacity compared to carboxylic acid analogs .

Core Saturation and Oxidation State

Tetrahydropyrido[2,3-d]pyrimidines
  • Example : 5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids
    • Key Differences :
  • Saturation at positions 3,4,5,8 reduces aromaticity, altering electronic properties.
  • Retain antioxidant activity due to the 4-oxo group and aryl substituents .
Fused Pyrrolo-pyrido[2,3-d]pyrimidines
  • Example: 7-Cyclopentyl-2-[5-(4-hydroxy-piperidine-1-carbonyl)-pyridin-2-ylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide Key Differences:
  • Pyrrolo fusion increases ring rigidity, enhancing target binding specificity.
  • Cyclopentyl groups improve metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (C4, C6) Molecular Weight Key Properties References
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid OCH₃, COOH 249.20 High solubility, moderate bioactivity
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile Cl, CN 206.59 Antibacterial intermediate
2-Methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CH₃, COOH 233.21 Improved membrane permeability
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid Aryl, COOH ~280–320 Antioxidant activity

Key Research Findings

  • Antibacterial Activity: First-generation quinolones like piromidic acid (8-ethyl-5-oxo-2-pyrrolidinyl derivative) demonstrate Gram-negative coverage, highlighting the importance of the C6 carboxylic acid for bacterial topoisomerase inhibition .
  • Anti-Inflammatory Potential: 2-Substituted 4-oxo-pyrido[2,3-d]pyrimidines exhibit COX-2 inhibition, with methoxy groups enhancing selectivity over COX-1 .
  • Synthetic Efficiency : Ultrasound-assisted methods improve yields for pyrido[2,3-d]pyrimidine derivatives, reducing reaction times by 30–50% .

Biological Activity

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine family and features a unique structural framework that includes a methoxy group at the 4-position and a carboxylic acid functional group at the 6-position. Its biological activities are primarily linked to its ability to interact with various biological targets, particularly in cancer therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H9N3O4\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{4}

Anticancer Properties

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including this compound, exhibit inhibitory activity against cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and their inhibition can lead to anti-cancer effects by impeding cell proliferation in cancerous tissues.

In vitro studies have demonstrated that this compound can inhibit various cancer cell lines. For instance, a study evaluated its effects on NCI-H1975 and A549 cells using the MTT assay, revealing significant cytotoxicity with IC50 values indicating potent activity against these cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties . This aspect is particularly relevant for potential applications in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with multiple biological targets. Notably:

  • Inhibition of Kinases : The compound acts as an inhibitor of various kinases involved in signal transduction pathways crucial for cell growth and survival.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Selective Activity : Studies have shown that this compound exhibits selective activity against specific cancer cell lines, indicating a targeted therapeutic potential .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the methoxy and carboxylic acid groups enhances its solubility and interaction with biological targets compared to other derivatives within the same class.

Compound NameStructural FeaturesBiological Activity
7-Oxo-7H-pyrido[2,3-d]pyrimidineLacks methoxy; has carbonitrile groupPotent CDK inhibitor
2-Amino-pyrido[2,3-d]pyrimidinonesContains amino group; varied substitutionsAnti-cancer properties
5-Methyl-pyrido[2,3-d]pyrimidinonesMethyl substitution at C5Inhibitory effects on kinases

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on EGFR Inhibition : A recent study assessed the inhibitory effects of pyrido[2,3-d]pyrimidines on EGFR tyrosine kinase activity. The results indicated that modifications to the structure enhanced anticancer efficacy against specific cell lines (e.g., NCI-H1975) .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that this compound induces apoptosis in tumor cells at low concentrations (30–100 nM), showcasing its potential as a multikinase inhibitor .

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